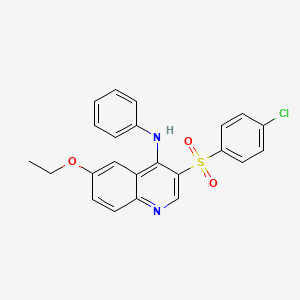

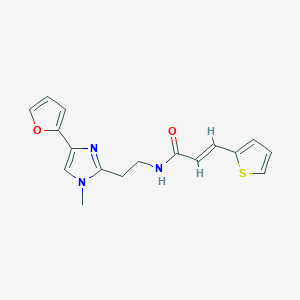

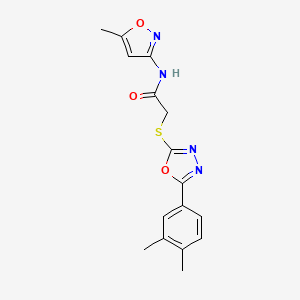

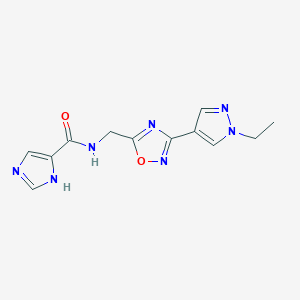

(E)-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several interesting functional groups. It has an acrylamide group, which is a common functional group in polymer chemistry. It also contains a furan ring, which is a heterocyclic compound with a five-membered ring structure. Additionally, it has a thiophene ring, another type of heterocyclic compound, but this one contains sulfur. Finally, it has an imidazole ring, which is a type of aromatic heterocycle. These functional groups could give the compound interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings. These rings would likely contribute to the stability of the molecule and could also influence its reactivity .Physical And Chemical Properties Analysis

Some general properties can be predicted based on the functional groups present in the molecule. For example, the presence of the acrylamide group could make the compound polar, and therefore soluble in polar solvents. The heterocyclic rings could contribute to the compound’s stability and could also influence its boiling and melting points .Scientific Research Applications

Angiotensin II Receptor Antagonists

One application of similar compounds is in the development of nonpeptide angiotensin II receptor antagonists, where the acrylamide group plays a critical role in antagonistic activity. A study outlined the synthesis and biological evaluation of 4-acrylamide-1H-imidazole derivatives, emphasizing their potential in treating angiotensin II-dependent diseases, such as hypertension (Okazaki et al., 1998).

Cytotoxic Activities Against Cancer Cells

Another area of interest is the synthesis of heteroarylacrylonitriles with substitutions at positions 2 and 3 with different rings, including furan and thiophene. These compounds were evaluated for their in vitro cytotoxic potency against various human cancer cell lines, demonstrating significant potential for cancer treatment (Sa̧czewski et al., 2004).

Chemical Synthesis and Catalysis

The compound and its derivatives are also explored in the context of chemical synthesis and catalysis. For instance, research into the C-H bond activation/borylation of furans and thiophenes catalyzed by a half-sandwich iron N-heterocyclic carbene complex highlights the utility of these compounds in developing new catalytic processes (Hatanaka et al., 2010).

Antimicrobial and Antiurease Activities

Furthermore, the synthesis of 1,2,4-triazole Schiff base and amine derivatives incorporating furan units has shown effective antiurease and antioxidant activities, indicating potential for applications in antimicrobial and protective therapies (Sokmen et al., 2014).

Enhanced Oil Recovery

In the field of materials science, especially for enhanced oil recovery, derivatives of acrylamide featuring imidazoline and sulfonate functionalities have been developed. These novel copolymers exhibit excellent thickening property, shear stability, and salt tolerance, showcasing their utility in the oil industry (Gou et al., 2015).

Mechanism of Action

Safety and Hazards

Future Directions

The potential applications of this compound would likely depend on its physical and chemical properties. For example, if it’s able to form polymers, it could potentially be used in the production of new types of plastic or other materials. Additionally, if it has interesting biological activity, it could potentially be used in the development of new drugs .

properties

IUPAC Name |

(E)-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-20-12-14(15-5-2-10-22-15)19-16(20)8-9-18-17(21)7-6-13-4-3-11-23-13/h2-7,10-12H,8-9H2,1H3,(H,18,21)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOGBHEMYYRQXRV-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1CCNC(=O)C=CC2=CC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(N=C1CCNC(=O)/C=C/C2=CC=CS2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2922205.png)

![2-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2922209.png)

![benzyl N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]carbamate](/img/structure/B2922210.png)

![8-[(4-Tert-butylphenyl)sulfonyl]-3-(3-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2922212.png)

![1'-(3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanoyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2922220.png)